

# Introduction: A Multifunctional Building Block for Modern Drug Discovery

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## Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1442285

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In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid**, identified by its CAS Number 1309768-22-6, has emerged as a highly valuable reagent for researchers and drug development professionals.[1][2][3] This compound is not merely another organoboron reagent; its unique trifunctional architecture—a boronic acid, a phenol, and a trifluoromethoxy group—offers a convergence of reactivity and property modulation that is critical for modern drug design.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient and versatile formation of carbon-carbon bonds.[4][5] The adjacent hydroxyl group provides a handle for further derivatization and can influence the compound's electronic properties and binding interactions. Critically, the trifluoromethoxy (-OCF<sub>3</sub>) group is a highly sought-after substituent in drug development. It often enhances crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and membrane permeability, making it a powerful tool for optimizing drug candidates.[6]

This guide provides an in-depth technical overview of **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid**, from its fundamental properties and synthesis to its core applications and strategic importance in the pharmaceutical industry.

## Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is the foundation of its effective application. The key characteristics of **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	1309768-22-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BF <sub>3</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	221.93 g/mol	<a href="#">[1]</a>
Synonym	(2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid	<a href="#">[1]</a>
Appearance	Typically a white to off-white solid	General knowledge

The molecular structure features an ortho-hydroxyl group relative to the boronic acid. This arrangement can lead to intramolecular hydrogen bonding, which influences the compound's acidity and reactivity. The trifluoromethoxy group at the para-position exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.[\[7\]](#)[\[8\]](#) This enhanced acidity is a crucial factor in the transmetalation step of the Suzuki-Miyaura coupling, often leading to more efficient reactions.[\[7\]](#)

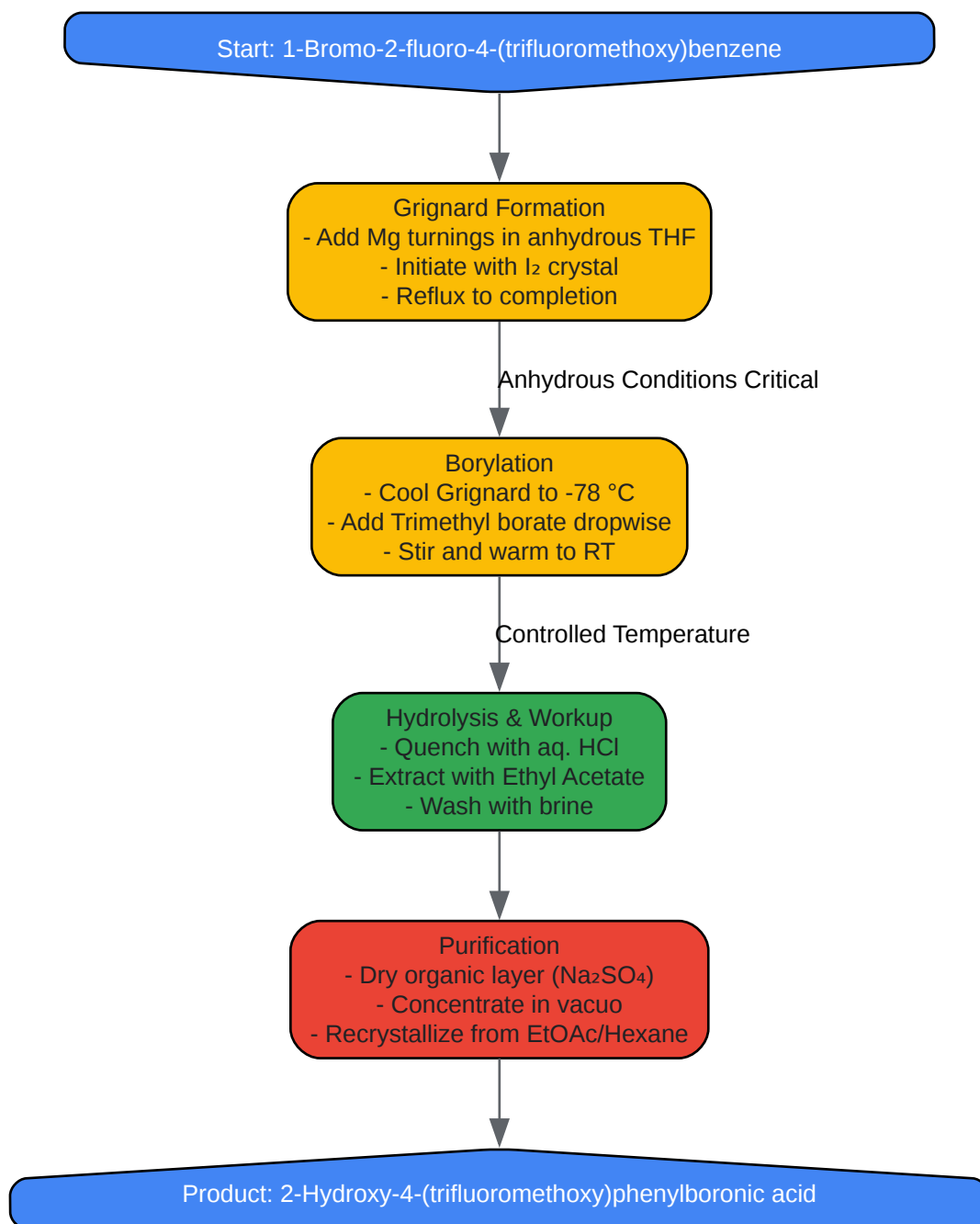
**Caption:** Structure of **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid**

## Plausible Synthesis and Purification Workflow

While multiple proprietary synthesis routes exist, a common and logical approach for preparing substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[\[9\]](#)

Causality in Experimental Design: The choice of this pathway is dictated by the commercial availability of the corresponding aryl halide precursor. The Grignard formation requires strictly

anhydrous conditions to prevent quenching by water. The subsequent borate reaction is performed at low temperatures to control exothermicity and prevent side reactions. Acidic workup is essential to hydrolyze the boronate ester to the desired boronic acid.



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**Caption:** General workflow for the synthesis of the title compound.

## Detailed Protocol: Representative Synthesis

- Grignard Reagent Formation:
  - To a flame-dried, three-neck flask under an inert atmosphere (N<sub>2</sub> or Ar), add magnesium turnings (1.2 eq).
  - Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
  - Slowly add a solution of the appropriate aryl bromide (e.g., 1-bromo-2-hydroxy-4-(trifluoromethoxy)benzene, 1.0 eq) in anhydrous THF.
  - Maintain a gentle reflux until all the magnesium has been consumed.
- Borylation:
  - Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath.
  - Slowly add trimethyl borate (1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Workup:
  - Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl until the solution is acidic (pH ~1-2).
  - Stir vigorously for 1-2 hours to ensure complete hydrolysis.
  - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
  - Combine the organic layers and wash with brine.
- Purification:
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.

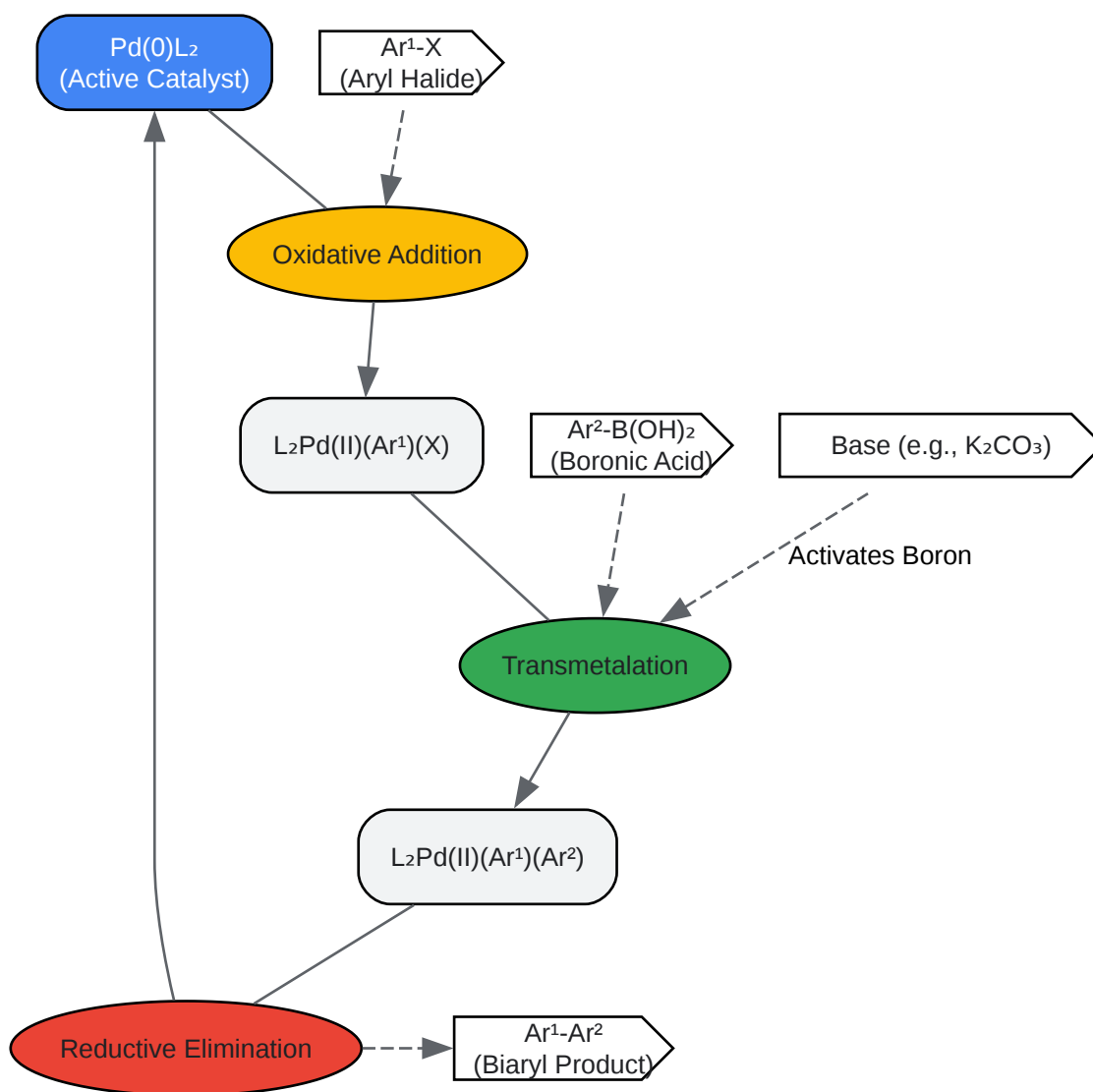
- The crude solid can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield the final product.[9]

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid** is its use in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, making it indispensable for synthesizing the biaryl cores prevalent in many pharmaceutical agents.[5][10]

**Mechanism and Rationale:** The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step is base-activated; the base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.[10]
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.



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## References

- 1. clearsynth.com [clearsynth.com]
- 2. 2-hydroxy-4-(trifluoromethoxy)phenylboronic acid | 1309768-22-6 [chemicalbook.com]

- 3. 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 4. nbinnno.com [nbinnno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinnno.com [nbinnno.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: A Multifunctional Building Block for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442285#2-hydroxy-4-trifluoromethoxy-phenylboronic-acid-cas-number]

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